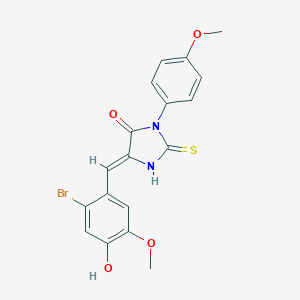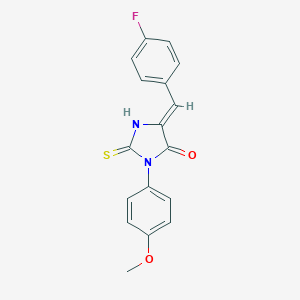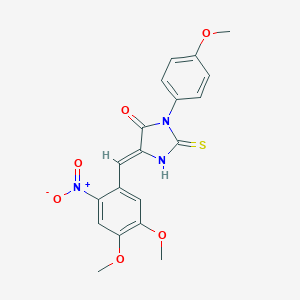![molecular formula C19H16N2O7S2 B307049 4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B307049.png)
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate, commonly known as MTTM, is a chemical compound with potential applications in scientific research. It is a sulfonate ester derivative of the pyrimidine molecule and has been studied for its unique properties in various fields of research.
Mecanismo De Acción
The exact mechanism of action of MTTM is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemical and Physiological Effects:
MTTM has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTTM in lab experiments is its potential as a drug candidate for various diseases, including cancer and viral infections. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of MTTM, including further research on its mechanism of action and potential applications in drug development. It may also be studied for its potential use as a diagnostic tool for various diseases. Additionally, further studies may be conducted to determine its safety and efficacy in vivo.
Métodos De Síntesis
MTTM can be synthesized using a multi-step process involving the reaction of 2-methoxyphenyl 4-methoxybenzenesulfonate with thiosemicarbazide, followed by the addition of formaldehyde and acetic anhydride. The resulting product can then be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
MTTM has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C19H16N2O7S2 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N2O7S2/c1-26-12-4-6-13(7-5-12)30(24,25)28-15-8-3-11(10-16(15)27-2)9-14-17(22)20-19(29)21-18(14)23/h3-10H,1-2H3,(H2,20,21,22,23,29) |
Clave InChI |
QLHQTJVLHFPBJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({5-[2-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306966.png)



![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)